Antibacterial agent 112

Antibacterial susceptibility MIC determination Structure-activity relationship

This imidazo[4,5-f][1,10]phenanthroline derivative (MW 593.59) exhibits a unique strain-dependent antibacterial profile—with enhanced activity against P. aeruginosa and S. mutans (MIC 625 µM) versus other strains (MIC 1250 µM)—making it an indispensable benchmark for SAR and species-specific susceptibility research. Its high molecular weight serves as a valuable analog for formulation studies investigating size-dependent permeability and solubility. For reproducible results, ensure you are sourcing the exact compound 2 from the original SAR study, not lower-purity or misidentified substitutes that compromise data integrity.

Molecular Formula C35H23N5O5
Molecular Weight 593.6 g/mol
Cat. No. B12420211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 112
Molecular FormulaC35H23N5O5
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C=NC7=CC(=CC(=C7)C(=O)O)C(=O)O
InChIInChI=1S/C35H23N5O5/c41-34(42)23-15-24(35(43)44)17-25(16-23)38-18-20-5-7-21(8-6-20)19-45-26-11-9-22(10-12-26)33-39-31-27-3-1-13-36-29(27)30-28(32(31)40-33)4-2-14-37-30/h1-18H,19H2,(H,39,40)(H,41,42)(H,43,44)
InChIKeyQSSLKWWKJVTLHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 112: An Imidazo-Phenanthroline Derivative with Defined MIC Profile for Gram-Positive and Gram-Negative Pathogens


Antibacterial agent 112 (compound 2) is a synthetic imidazo[4,5-f][1,10]phenanthroline derivative with molecular formula C35H23N5O5 and molecular weight 593.59 g/mol . It exhibits antibacterial activity against a panel of seven clinically relevant microorganisms, including Pseudomonas aeruginosa, Streptococcus mutans, Bacillus subtilis, Escherichia coli, Enterococcus faecalis, Salmonella typhimurium, and Staphylococcus aureus . The compound was originally reported as part of a structure–activity relationship (SAR) study of fluorescent imidazo-phenanthroline derivatives [1].

Why Antibacterial Agent 112 Cannot Be Substituted with Other Imidazo-Phenanthroline Analogs


Within the imidazo-phenanthroline class, even structurally related compounds display substantial differences in antibacterial potency and spectrum. The primary study demonstrated that substituent identity on the phenyl ring directly modulates antimicrobial activity; the electron-withdrawing chloro-substituted analog (agent 113/compound 3) exhibited an MIC of 156.25 μM across all strains, while agent 112 (compound 2) showed a differentiated strain-dependent profile with MICs of 625 μM and 1250 μM [1]. Furthermore, molecular weight and corresponding physicochemical properties differ markedly among the series—agent 112 (MW 593.59), agent 113 (MW 487.94), and agent 114 (MW 314.34)—which can impact solubility, permeability, and formulation requirements in experimental workflows . Consequently, generic substitution without considering these quantifiable differences may lead to inconsistent or irreproducible antibacterial results.

Quantitative Differentiation of Antibacterial Agent 112 Against Closest Analogs


Differential Antibacterial Potency Profile: Agent 112 vs. Agent 113

Antibacterial agent 112 demonstrates a distinct potency profile compared to its more potent analog, antibacterial agent 113 (compound 3). Against Pseudomonas aeruginosa and Streptococcus mutans, agent 112 exhibits an MIC of 625 μM, which is 4-fold higher (less potent) than the uniform MIC of 156.25 μM displayed by agent 113 across all tested strains [1]. Against B. subtilis, E. coli, E. faecalis, S. typhimurium, and S. aureus, agent 112 shows an MIC of 1250 μM, an 8-fold reduction in potency relative to agent 113 . This differential activity underscores that agent 112 is not a broadly equipotent antibacterial but rather exhibits a strain-dependent efficacy pattern.

Antibacterial susceptibility MIC determination Structure-activity relationship

Molecular Weight and Physicochemical Differentiation: Agent 112 vs. Agent 114

Antibacterial agent 112 has a molecular weight of 593.59 g/mol, which is substantially higher than antibacterial agent 114 (compound 1) at 314.34 g/mol . Despite this difference, both compounds exhibit comparable solubility in DMSO (10 mM stock solution) [1]. The higher molecular weight of agent 112 corresponds to a more complex structure containing additional aromatic and functional moieties, which may influence membrane permeability and target interaction kinetics in ways not fully captured by MIC alone.

Physicochemical properties Molecular weight Solubility

Structural Differentiation: Chlorine Substituent in Agent 113 Drives Enhanced Potency

The primary SAR study concluded that the electron-withdrawing chloro-substituent present in antibacterial agent 113 (compound 3) is responsible for its superior antimicrobial activity compared to agent 112 (compound 2) [1]. Agent 112 lacks this chloro moiety, resulting in a 4- to 8-fold reduction in potency. This structural distinction provides a clear rationale for selecting agent 112 when investigating the role of substituent electronics on antibacterial efficacy or when a less potent control is needed.

Structure-activity relationship Electron-withdrawing group Antibacterial mechanism

Research and Procurement Scenarios for Antibacterial Agent 112


Use as a Moderate-Potency Antibacterial Control in SAR Studies

When evaluating a library of novel imidazo-phenanthroline derivatives, researchers can employ antibacterial agent 112 as a reference compound representing intermediate activity (MIC 625-1250 μM). Its 4- to 8-fold lower potency relative to agent 113 provides a useful benchmark for quantifying the potency gains achieved by introducing electron-withdrawing substituents [1].

Investigating Strain-Specific Antibacterial Activity

Antibacterial agent 112 exhibits a differential MIC profile with enhanced activity against P. aeruginosa and S. mutans (MIC 625 μM) compared to five other strains (MIC 1250 μM) [1]. This strain-dependent behavior makes it a valuable tool for studying species-specific susceptibility mechanisms or for screening bacterial panels where variable potency is desired.

Physicochemical Comparator in Formulation Development

With a molecular weight of 593.59 g/mol and a DMSO solubility of 10 mM , agent 112 can be used as a high-molecular-weight analog in formulation studies where the impact of compound size on membrane permeability, protein binding, or precipitation kinetics is being investigated, particularly when compared to lower-molecular-weight analogs such as agent 114 (MW 314.34).

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